
rel-(4aR,10aS)-4a,5,10,10a-Tetrahydro-5,10-methanobenzocycloocten-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for RCL T179825 are not extensively documented in the available literature. it is typically synthesized through organic synthesis methods involving the formation of carbon-oxygen bonds. Industrial production methods for such compounds often involve multi-step synthesis processes, including purification and characterization to ensure the desired product’s identity and purity .
Chemical Reactions Analysis
RCL T179825 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RCL T179825 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is used in biochemical assays and as a probe in molecular biology studies.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of RCL T179825 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effect .
Comparison with Similar Compounds
RCL T179825 can be compared with other similar compounds, such as:
Borane dimethyl sulfide complex: This compound has a similar molecular structure and is used in similar applications, including organic synthesis and as a reducing agent.
N-(3-Methylphenyl)-2-oxo-2-((2E)-2-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)acetamide: This compound has a different molecular structure but shares similar applications in drug discovery and development.
RCL T179825 is unique due to its specific molecular structure and the range of applications it offers in various scientific fields .
Properties
CAS No. |
1217519-02-2 |
|---|---|
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(2S,7R)-tricyclo[6.4.1.02,7]trideca-3,5,9,11-tetraen-13-one |
InChI |
InChI=1S/C13H12O/c14-13-11-7-3-4-8-12(13)10-6-2-1-5-9(10)11/h1-12H/t9-,10+,11?,12? |
InChI Key |
ODYPPHQNEWLUFF-ZYANWLCNSA-N |
Isomeric SMILES |
C1=C[C@@H]2[C@H](C=C1)C3C=CC=CC2C3=O |
Canonical SMILES |
C1=CC2C(C=C1)C3C=CC=CC2C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


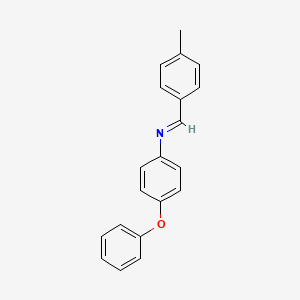
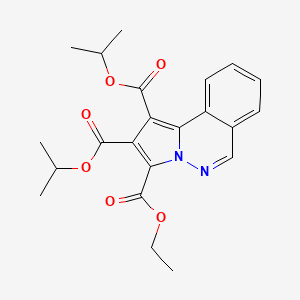
![1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate](/img/structure/B15076115.png)
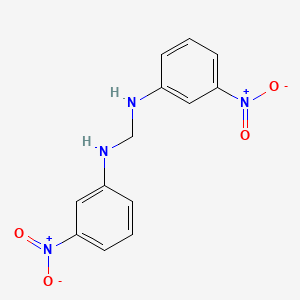
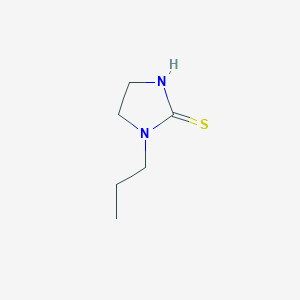
![1,3-bis[2-(bromomethyl)phenyl]benzene](/img/structure/B15076124.png)
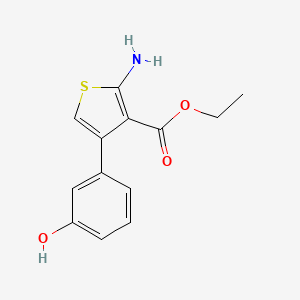
![2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15076133.png)

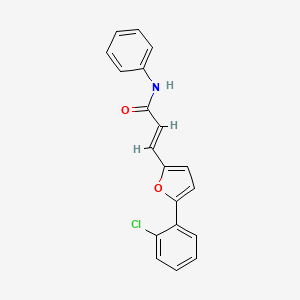

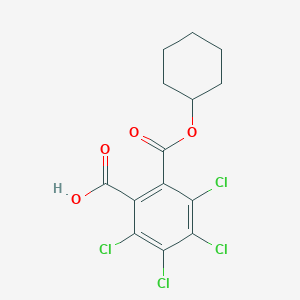
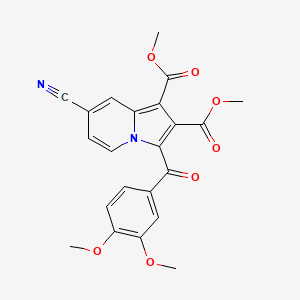
![(7-Methylbenzo[a]anthracen-5-yl) acetate](/img/structure/B15076180.png)
